3,3-difluorooxane-4-carboxylic acid
Description
Properties
CAS No. |
1504681-05-3 |
|---|---|
Molecular Formula |
C6H8F2O3 |
Molecular Weight |
166.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Fluorination of a Ketone Precursor Followed by Cyclization
A hypothetical pathway begins with a diketone or keto-acid precursor. For example:
-
Fluorination : Treating 4-carboxyoxan-3-one with DAST to replace the ketone oxygen with fluorine, yielding 3,3-difluoro-4-carboxyoxane.
-
Acid stabilization : Protecting the carboxylic acid as an ester (e.g., methyl ester) during fluorination to prevent decarboxylation.
Reaction Conditions :
-
DAST (2.2 equiv), dichloromethane, −78°C to room temperature, 12–24 hours.
-
Deprotection via hydrolysis (NaOH, H₂O/THF) to regenerate the carboxylic acid.
Theoretical Yield : 50–65%, assuming competing side reactions (e.g., over-fluorination or ring-opening).
Ring-Closing Metathesis of a Fluorinated Diene
An alternative approach utilizes olefin metathesis to form the oxane ring:
-
Synthesize a diene precursor with fluorine atoms at the 3,3-positions and a carboxylic acid moiety.
-
Employ a Grubbs catalyst (e.g., G-II) to induce ring-closing metathesis.
Advantages :
Limitations :
-
Requires synthesis of complex diene precursors.
-
Catalyst costs and sensitivity to moisture.
Electrophilic Fluorination of an Oxane Intermediate
Direct fluorination of an existing oxane ring could involve:
-
Generating a diradical or carbocation at the 3-position using Lewis acids (e.g., BF₃).
-
Trapping with a fluorine source (e.g., Selectfluor® or N-fluorobenzenesulfonimide).
Key Considerations :
-
Competing fluorination at other positions necessitates directing groups.
-
Acidic conditions risk decarboxylation, requiring protective strategies.
Analytical Validation and Process Optimization
Spectroscopic Characterization
Critical data for confirming structure and purity:
Yield Optimization Strategies
| Variable | Impact on Yield | Optimal Condition |
|---|---|---|
| Fluorinating agent | High | DAST (2.2 equiv) |
| Temperature | Moderate | −78°C (slow warming) |
| Solvent polarity | Low | Dichloromethane or THF |
| Protecting group | Critical | Methyl ester |
Industrial-Scale Considerations
Cost-Effective Fluorination Reagents
| Reagent | Cost per kg | Efficiency | Environmental Impact |
|---|---|---|---|
| DAST | High | Moderate | Toxic byproducts |
| Deoxo-Fluor® | Very high | High | Lower toxicity |
| Selectfluor® | Moderate | High | Aqueous waste |
Chemical Reactions Analysis
Types of Reactions
3,3-Difluorooxane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield carboxylates, while reduction can produce alcohols or aldehydes. Substitution reactions can lead to a variety of fluorinated derivatives .
Scientific Research Applications
Pharmaceutical Applications
Intermediate in Drug Synthesis
- 3,3-Difluorooxane-4-carboxylic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been utilized in the development of drugs targeting specific biological pathways, particularly those involved in metabolic processes.
Case Study: Antidiabetic Agents
- Research indicates that derivatives of 3,3-difluorooxane-4-carboxylic acid have been explored for their potential as antidiabetic agents. The incorporation of this compound into drug formulations has shown promise in enhancing efficacy while minimizing side effects associated with traditional therapies.
Agrochemical Applications
Fungicides and Herbicides
- The compound is recognized for its role as a precursor in the synthesis of several fungicides. It has been particularly noted for its effectiveness against fungal pathogens affecting crops.
| Fungicide | Active Ingredient | Mechanism of Action |
|---|---|---|
| Fluxapyroxad | Derived from 3,3-difluorooxane-4-carboxylic acid | Inhibition of succinate dehydrogenase |
| Bixafen | Uses 3,3-difluorooxane-4-carboxylic acid as an intermediate | Targets mitochondrial respiration |
Impact on Crop Protection
- The use of fungicides derived from this compound has been linked to improved crop yields and reduced losses due to fungal diseases. Studies have demonstrated significant reductions in disease incidence when applied at recommended rates.
Material Science Applications
Polymer Chemistry
- In material science, 3,3-difluorooxane-4-carboxylic acid is being investigated for its potential use in the synthesis of fluorinated polymers. These materials exhibit unique properties such as enhanced thermal stability and chemical resistance.
Case Study: Fluorinated Polymers
- Research has shown that incorporating 3,3-difluorooxane-4-carboxylic acid into polymer matrices can improve mechanical properties while maintaining lightweight characteristics. This makes them suitable for applications in aerospace and automotive industries.
Environmental Considerations
Biodegradability Studies
- Recent studies have focused on the environmental impact of compounds derived from 3,3-difluorooxane-4-carboxylic acid. Investigations into their biodegradability have revealed that while some derivatives are persistent in the environment, others degrade more readily, reducing long-term ecological risks.
Mechanism of Action
The mechanism of action of 3,3-difluorooxane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes and receptors, leading to altered biochemical activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-(3-Chlorophenyl)oxane-4-carboxylic Acid
- Structure : Substituted oxane with a chlorophenyl group at position 4 and a carboxylic acid group.
- Molecular Formula : C₁₂H₁₃ClO₃ (CAS 473706-23-9) .
- Chlorine’s electron-withdrawing nature may reduce ring electron density compared to fluorine. Applications: Primarily used in R&D for ligand synthesis and enzyme inhibition studies .
4-(Difluoromethyl)oxane-4-carboxylic Acid
- Structure : Difluoromethyl group at position 4 of the oxane ring.
- Molecular Formula : C₇H₁₀F₂O₃ (MW 180.15, CAS 1783957-10-7) .
- Key Differences :
- Substituent Position : Fluorine atoms are on a methyl branch at position 4, whereas 3,3-difluorooxane-4-carboxylic acid has fluorines directly on the ring.
- Conformational Impact : The difluoromethyl group may introduce greater steric hindrance, affecting binding affinity in biological systems.
4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid
- Structure : Pyridine ring with a trifluoromethyl group at position 4 and a carboxylic acid at position 3.
- Molecular Formula: C₈H₄F₃NO₂ .
- Key Differences :
1-Pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxylic Acid
- Structure: Quinoline core with a thioxo group and pentyl chain.
- Synthesis : Prepared via lithium hydroxide-mediated hydrolysis (83% yield) .
- Key Differences: Heterocycle Type: Quinoline’s planar structure enables intercalation in biological systems, whereas oxane’s chair conformation limits such interactions. Reactivity: The thioxo group increases susceptibility to oxidation compared to fluorine’s stability .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3,3-difluorooxane-4-carboxylic acid, and how do reaction conditions influence yield?
- Methodology :
- Nucleophilic Substitution : Fluorine atoms can be introduced via halogen-exchange reactions using reagents like KF/18-crown-6 in polar aprotic solvents (e.g., DMF, DMSO) under reflux .
- Oxidation : The carboxylic acid group may be introduced by oxidizing a primary alcohol or aldehyde intermediate using KMnO₄ in acidic conditions (e.g., H₂SO₄) .
- Cyclization : Oxane ring formation can be achieved via acid-catalyzed cyclization of diols or epoxide intermediates .
- Example Table :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Fluorination | KF, DMF, 100°C | 65–70 |
| Oxidation | KMnO₄, H₂SO₄, 60°C | 80–85 |
| Cyclization | H₃PO₄, 120°C | 75–80 |
Q. How can the structure of 3,3-difluorooxane-4-carboxylic acid be validated spectroscopically?
- Methodology :
- ¹H/¹⁹F NMR : Confirm fluorine positions (δ ~ -150 to -200 ppm for CF₂) and oxane ring protons (δ 3.5–4.5 ppm for CH₂O) .
- IR Spectroscopy : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
- X-ray Crystallography : Resolve stereochemistry and confirm bond angles in the oxane ring (e.g., C-O-C ~109°) .
Q. What are the typical reactivity profiles of fluorinated oxane derivatives in amidation reactions?
- Methodology :
- Coupling Agents : Use EDCI/HOBt or DCC to activate the carboxylic acid for amide bond formation with amines .
- Solvent Optimization : Reactions in DMF or THF at 0–25°C minimize side reactions (e.g., esterification) .
Advanced Research Questions
Q. How do steric and electronic effects of the 3,3-difluoro group influence enantioselective synthesis?
- Methodology :
- Chiral Catalysts : Use (R)-BINAP or Jacobsen’s catalyst to control stereochemistry during cyclization .
- DFT Calculations : Model transition states to predict fluorine’s electron-withdrawing effects on reaction pathways .
- HPLC Validation : Separate enantiomers using a chiral column (e.g., Chiralpak AD-H) with hexane/isopropanol .
Q. How can conflicting spectroscopic data (e.g., NMR vs. XRD) for 3,3-difluorooxane-4-carboxylic acid be resolved?
- Methodology :
- Dynamic NMR : Detect conformational flexibility in solution (e.g., chair-flip of oxane ring) causing signal splitting .
- Cross-Validation : Compare XRD bond lengths (e.g., C-F = 1.34 Å) with DFT-optimized geometries .
Q. What strategies optimize the compound’s stability in aqueous buffers for biological assays?
- Methodology :
- pH Control : Maintain pH 6–8 to prevent decarboxylation .
- Lyophilization : Stabilize the compound as a sodium salt for long-term storage .
- Chelation : Add EDTA to buffer solutions to mitigate metal-catalyzed degradation .
Q. How does fluorination impact the compound’s binding affinity in enzyme inhibition studies?
- Methodology :
- Docking Simulations : Model interactions with target enzymes (e.g., COX-2) to assess fluorine’s role in hydrophobic pockets .
- SAR Studies : Synthesize analogs (e.g., monofluoro, trifluoro) and compare IC₅₀ values .
Data Contradiction Analysis
Q. Discrepancies in reported melting points (e.g., 154–157°C vs. 202–205°C): How to identify the source?
- Methodology :
- Purity Assessment : Perform HPLC (C18 column, acetonitrile/water) to detect impurities .
- Polymorphism Screening : Use DSC/TGA to identify crystalline vs. amorphous forms .
Safety & Handling
Q. What precautions are critical when handling fluorinated oxane derivatives?
- Methodology :
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HF) .
- PPE : Wear nitrile gloves and safety goggles; avoid skin contact with acidic intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
